(1-Ethyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol
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Overview
Description
(1-Ethyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol: is a heterocyclic compound that features both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 1-ethylimidazole with 4-formylpyrazole under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is then stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole or pyrazole rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (1-Ethyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its heterocyclic nature makes it a valuable tool in probing biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to changes in biological pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-imidazol-4-yl)methanol
- (1-Ethyl-1H-imidazol-4-yl)methanol
- (1H-pyrazol-4-yl)methanol
Uniqueness
What sets (1-Ethyl-1H-imidazol-4-yl)(1H-pyrazol-4-yl)methanol apart from similar compounds is the presence of both imidazole and pyrazole rings. This dual-ring structure provides unique chemical properties, such as enhanced stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H12N4O |
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Molecular Weight |
192.22 g/mol |
IUPAC Name |
(1-ethylimidazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H12N4O/c1-2-13-5-8(10-6-13)9(14)7-3-11-12-4-7/h3-6,9,14H,2H2,1H3,(H,11,12) |
InChI Key |
SENNHBNBKDSHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1)C(C2=CNN=C2)O |
Origin of Product |
United States |
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